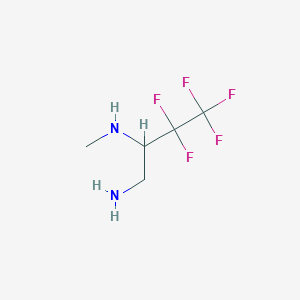

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine

Description

3,3,4,4,4-Pentafluoro-N²-methylbutane-1,2-diamine (CAS: 2126160-34-5, molecular formula: C₅H₉F₅N₂) is an aliphatic diamine featuring a butane backbone substituted with five fluorine atoms at positions 3, 3, 4, 4, and 4, along with a methyl group attached to the second nitrogen (N²) of the 1,2-diamine moiety . This fluorinated structure confers unique electronic and steric properties, including enhanced hydrophobicity and reduced nucleophilicity compared to non-fluorinated diamines.

Properties

IUPAC Name |

3,3,4,4,4-pentafluoro-2-N-methylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F5N2/c1-12-3(2-11)4(6,7)5(8,9)10/h3,12H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCREPPCZDWPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,4,4,4-pentafluorobutan-2-one and methylamine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.

Catalysts and Solvents: Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvents like ethanol or methanol are often employed to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize efficiency and minimize by-products. The process may include:

Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, enhancing the overall efficiency of the synthesis.

Purification Steps: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction could produce simpler amines.

Scientific Research Applications

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diamine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Reactivity Comparison of Selected Diamines

| Compound | Backbone | Substituents | Key Reactivity | Applications |

|---|---|---|---|---|

| 3,3,4,4,4-Pentafluoro-N²-methylbutane-1,2-diamine | Aliphatic | 5F, N²-methyl | Low nucleophilicity, high hydrophobicity | Catalysis, agrochemicals |

| Propane-1,2-diamine | Aliphatic | None | High nucleophilicity, water-soluble | Ligands, heterocyclic synthesis |

| Cyclohexane-1,2-diamine | Cyclic aliphatic | Chiral centers | High enantioselectivity | Asymmetric catalysis |

| Benzene-1,2-diamine | Aromatic | NH₂ at 1,2 positions | Moderate reactivity, electron-sensitive | Dyes, polymers |

Research Findings and Implications

- Electronic Effects : Fluorine substitution reduces nucleophilicity, as seen in electron-withdrawing-substituted benzene-1,2-diamines, which exhibit slower reaction kinetics . This suggests the fluorinated diamine may require tailored reaction conditions for applications like catalysis.

- Steric Effects : The N²-methyl group could impede coordination in metal complexes compared to smaller diamines (e.g., ethane-1,2-diamine) .

- Potential Applications: The compound’s hydrophobicity and stability make it a candidate for fluorinated surfactants or bioactive molecules, though toxicity studies are needed.

Biological Activity

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine (CAS No. 2126160-34-5) is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pentafluorinated carbon chain attached to a diamine functional group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacokinetics and bioavailability.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Fluorinated compounds have been shown to possess antimicrobial properties due to their ability to disrupt microbial membranes and inhibit enzyme activity.

- Anticancer Properties : Some fluorinated amines have demonstrated the ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

- Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective capabilities in models of neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of fluorinated diamines against various bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The mechanism involved the induction of apoptosis through caspase activation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.